2',6-Dibromo-3,4'-bipyridine

Vue d'ensemble

Description

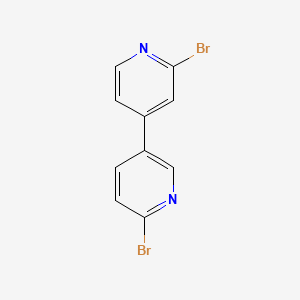

2’,6-Dibromo-3,4’-bipyridine is a bipyridine derivative characterized by the presence of bromine atoms at the 2’ and 6 positions of the bipyridine structure.

Mécanisme D'action

Target of Action

2’,6-Dibromo-3,4’-bipyridine is a type of bipyridine compound . Bipyridine compounds are known to act as ligands, forming complexes with various metal ions . The primary targets of 2’,6-Dibromo-3,4’-bipyridine are likely to be these metal ions, which play crucial roles in various biochemical processes.

Mode of Action

The mode of action of 2’,6-Dibromo-3,4’-bipyridine involves its interaction with its target metal ions. As a ligand, it can bind to these ions, forming stable complexes . This interaction can result in changes to the biochemical properties of the metal ions, potentially influencing their roles in various biochemical processes.

Biochemical Pathways

The specific biochemical pathways affected by 2’,6-Dibromo-3,4’-bipyridine would depend on the specific metal ions it targets. For example, if it targets metal ions involved in enzymatic reactions, it could influence the activity of these enzymes and thus affect the associated biochemical pathways . .

Result of Action

The molecular and cellular effects of 2’,6-Dibromo-3,4’-bipyridine’s action would depend on its specific targets and the biochemical pathways it affects. For example, if it targets metal ions involved in enzymatic reactions, it could influence the activity of these enzymes, potentially leading to changes at the molecular and cellular levels . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,6-Dibromo-3,4’-bipyridine. For example, factors such as pH, temperature, and the presence of other chemical species could influence the compound’s ability to bind to its targets and form stable complexes . .

Analyse Biochimique

Biochemical Properties

2’,6-Dibromo-3,4’-bipyridine plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reagent in the synthesis of benzodifuran-based ruthenium dyes, which show high efficiency in energy conversion when used in thin-film dye-sensitized solar cells . The interactions of 2’,6-Dibromo-3,4’-bipyridine with these biomolecules are primarily based on its ability to form stable complexes, thereby modulating the activity of the enzymes and proteins involved.

Cellular Effects

2’,6-Dibromo-3,4’-bipyridine has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in proteomics research, it has been observed to alter the expression of certain genes and proteins, leading to changes in cellular metabolism and function

Molecular Mechanism

The molecular mechanism of 2’,6-Dibromo-3,4’-bipyridine involves its ability to bind to specific biomolecules, thereby modulating their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been found to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 2’,6-Dibromo-3,4’-bipyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,6-Dibromo-3,4’-bipyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’,6-Dibromo-3,4’-bipyridine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 2’,6-Dibromo-3,4’-bipyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, 2’,6-Dibromo-3,4’-bipyridine can induce toxic or adverse effects, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

2’,6-Dibromo-3,4’-bipyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, the compound can inhibit or activate enzymes responsible for the synthesis and degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.

Transport and Distribution

The transport and distribution of 2’,6-Dibromo-3,4’-bipyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2’,6-Dibromo-3,4’-bipyridine is essential for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

2’,6-Dibromo-3,4’-bipyridine exhibits specific subcellular localization, which is critical for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization influences the compound’s interactions with biomolecules and its overall biochemical effects, making it an important factor to consider in its study and application.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6-Dibromo-3,4’-bipyridine typically involves the bromination of 3,4’-bipyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination .

Industrial Production Methods

Industrial production of 2’,6-Dibromo-3,4’-bipyridine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2’,6-Dibromo-3,4’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine systems with additional functional groups .

Applications De Recherche Scientifique

2’,6-Dibromo-3,4’-bipyridine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.

Industry: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural properties but without bromine substitution.

4,4’-Dibromo-2,2’-bipyridine: Another brominated bipyridine derivative with bromine atoms at different positions.

2,6-Dibromopyridine: A simpler brominated pyridine derivative used in similar applications.

Uniqueness

2’,6-Dibromo-3,4’-bipyridine is unique due to its specific bromine substitution pattern, which can influence its reactivity and coordination behavior. This makes it a valuable compound for designing new metal complexes and exploring novel chemical reactions .

Activité Biologique

2',6-Dibromo-3,4'-bipyridine (CAS: 942206-16-8) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H6Br2N2 |

| Molecular Weight | 313.98 g/mol |

| CAS Number | 942206-16-8 |

| InChI Key | LGVJILYMUFZGLC-UHFFFAOYSA-N |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a study involving various bipyridine derivatives found that compounds with bromine substitutions showed enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve intercalation into DNA structures, which disrupts bacterial replication processes .

Case Study: Antibacterial Efficacy

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Methodology : Disc diffusion method and minimum inhibitory concentration (MIC) determination.

- Results : The compound displayed an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating potent antibacterial activity.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways .

Table: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation and apoptosis induction |

| HeLa | 20 | Cell cycle arrest and apoptosis |

Interaction with Biomolecules

Molecular docking studies have provided insights into how this compound interacts with various biomolecules. The compound has shown a strong binding affinity for DNA and serum albumins, suggesting potential roles in drug delivery systems and as a therapeutic agent .

Molecular Docking Insights

- Target Proteins : Calf-thymus DNA, human serum albumin

- Binding Affinity : Calculated free energy of binding was found to be -8.5 kcal/mol for DNA and -7.0 kcal/mol for serum albumin.

- Implications : These interactions may enhance the bioavailability and efficacy of the compound in therapeutic applications.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological aspects. Preliminary studies indicate that high concentrations may lead to cytotoxic effects in non-target cells. Careful dosage regulation is essential to mitigate potential adverse effects during therapeutic applications .

Propriétés

IUPAC Name |

2-bromo-4-(6-bromopyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJILYMUFZGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=NC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654755 | |

| Record name | 2',6-Dibromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-16-8 | |

| Record name | 2',6-Dibromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.